

Application Note: Detection of EGFR L858R Mutation using Allele-Specific PCR

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Compound of Interest

Compound Name: *Egfr-IN-21*

Cat. No.: *B12421173*

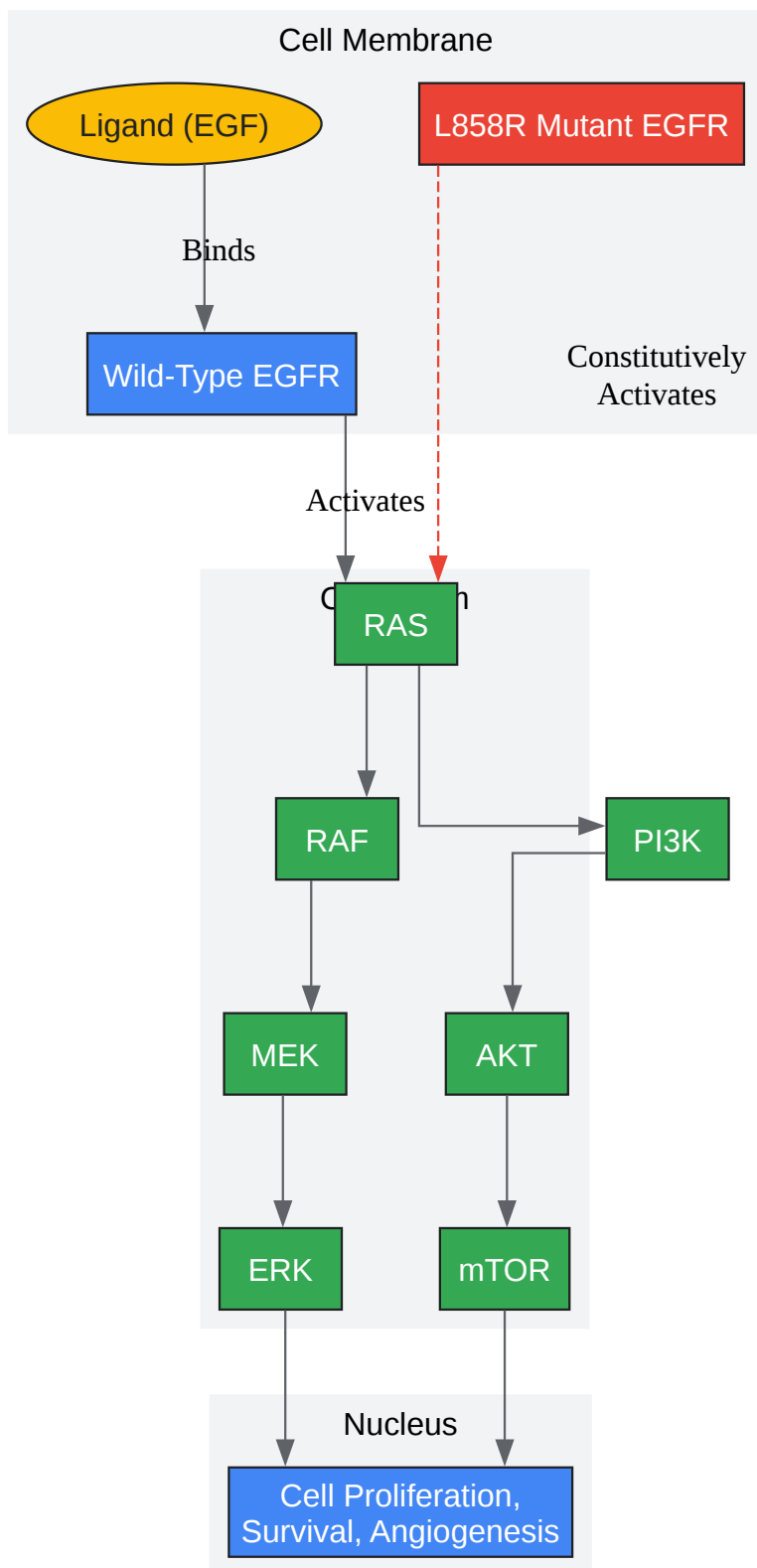
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Introduction

The epidermal growth factor receptor (EGFR) is a crucial signaling pathway in the development and progression of non-small cell lung carcinoma (NSCLC).[1] Specific mutations in the EGFR gene, particularly the L858R point mutation in exon 21, are predictive biomarkers for the response to tyrosine kinase inhibitors (TKIs).[2][3] The L858R mutation, a substitution of leucine for arginine at codon 858, accounts for up to 45% of all EGFR mutations in NSCLC.[4] This mutation leads to constitutive activation of the EGFR kinase domain, promoting cell proliferation and survival.[2] Patients with tumors harboring this mutation often show a dramatic response to EGFR TKI therapies like gefitinib and erlotinib.[2][5] Therefore, accurate and sensitive detection of the L858R mutation is critical for guiding personalized treatment strategies in NSCLC patients.[6]

Allele-specific PCR (AS-PCR), also known as the Amplification Refractory Mutation System (ARMS), is a robust and sensitive method for detecting single nucleotide polymorphisms (SNPs) and point mutations.[2] The principle of this technique relies on the design of a specific primer that is complementary to the mutant allele at its 3'-end. Under stringent PCR conditions, this primer will only anneal and extend efficiently if the target mutant sequence is present, while amplification of the wild-type allele is suppressed. This allows for the selective amplification and detection of the mutant DNA, even when it is present in a small fraction of a sample.[2] AS-PCR is a rapid, cost-effective, and highly sensitive method that can be implemented in any standard molecular biology laboratory.[2][4]

EGFR Signaling Pathway with L858R Mutation

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Caption: EGFR signaling pathway and the impact of the L858R mutation.

Quantitative Data Summary

The sensitivity of AS-PCR assays for detecting the EGFR L858R mutation can vary based on the specific protocol and detection method used.

Table 1: Sensitivity of EGFR L858R Allele-Specific PCR Assays

Assay Type	Limit of Detection (LOD)	Reference
AS-PCR with Gel Electrophoresis	1% mutant cells in wild-type cells	[7]
Bi-PASA / Allele-Specific PCR	Detectable in a 6-fold excess of normal DNA	[2] [8]
Droplet Digital PCR (ddPCR)	As low as 0.01% variant allele fraction	[9]
RNA-based Real-Time RT-PCR	0.01% (1 mutant in 10,000 wild-type)	[10]
Multiplex Allele-Specific Blocker PCR	0.1% mutant allele fraction	[5]

Experimental Protocol: Allele-Specific PCR for EGFR L858R

This protocol provides a detailed methodology for the detection of the EGFR L858R mutation from genomic DNA isolated from clinical samples.

1. DNA Extraction

Genomic DNA should be extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh frozen tissue, or plasma (for circulating tumor DNA). Use a commercially available DNA extraction kit suitable for your sample type, following the manufacturer's instructions. The quality and quantity of the extracted DNA should be assessed using a spectrophotometer or fluorometer.

2. Primer Design and Sequences

Primer design is critical for the specificity of the AS-PCR assay. The mutant-specific primer should have its 3'-end nucleotide corresponding to the mutation. An additional mismatch can be introduced at the -2 or -3 position from the 3'-end to enhance specificity.^[7] Two separate PCR reactions are typically performed: one with a primer specific for the mutant allele (L858R) and another with a primer for the wild-type allele. A common forward primer is used in both reactions.

Table 2: Example Primer Sequences for EGFR L858R AS-PCR

Primer Name	Sequence (5' to 3')	Target	Reference
21F2f (Forward)	TCCCATGATGATCT GTCCCT	Exon 21	[7]
21ARMS3 (Reverse, L858R specific)	CACCCAGCAGTTTG GTCC	L858R Mutant	[7]
21A (Reverse, Wild- Type specific)	CACCCAGCAGTTTG GTCG	Wild-Type	[2]
21 P (Forward Consensus)	Not specified	Exon 21	[2]

Note: Primer sequences should be validated in the laboratory setting.

3. PCR Reaction Setup

Prepare a master mix for each reaction type (mutant and wild-type) to ensure consistency.

Table 3: PCR Reaction Components (25 µL total volume)

Component	Final Concentration	Volume for 1 reaction
10x PCR Buffer (with MgCl ₂)	1x	2.5 µL
dNTP Mix (10 mM each)	200 µM	0.5 µL
Forward Primer (10 µM)	0.4 µM	1.0 µL
Reverse Primer (10 µM)	0.4 µM	1.0 µL
Taq DNA Polymerase (5 U/µL)	1.25 U	0.25 µL
Template DNA (10-50 ng)	-	1-5 µL
Nuclease-Free Water	-	Up to 25 µL

Reaction Setup Steps:

- Thaw all reagents on ice.
- Prepare the master mix for the number of samples to be tested, plus extra for pipetting error.
- Aliquot the master mix into individual PCR tubes.
- Add the template DNA to each respective tube.
- Include a positive control (DNA known to have the L858R mutation), a negative control (wild-type DNA), and a no-template control (water) in each run.

4. Thermal Cycling Conditions

The annealing temperature is a critical parameter and may require optimization.

Table 4: Thermal Cycling Protocol

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	5 minutes	1
Denaturation	95	30 seconds	\multirow{3}{*}{35-40}
Annealing	60-64 (optimize)	30 seconds	
Extension	72	45 seconds	
Final Extension	72	7 minutes	1
Hold	4	Indefinite	1

5. Detection and Interpretation of Results

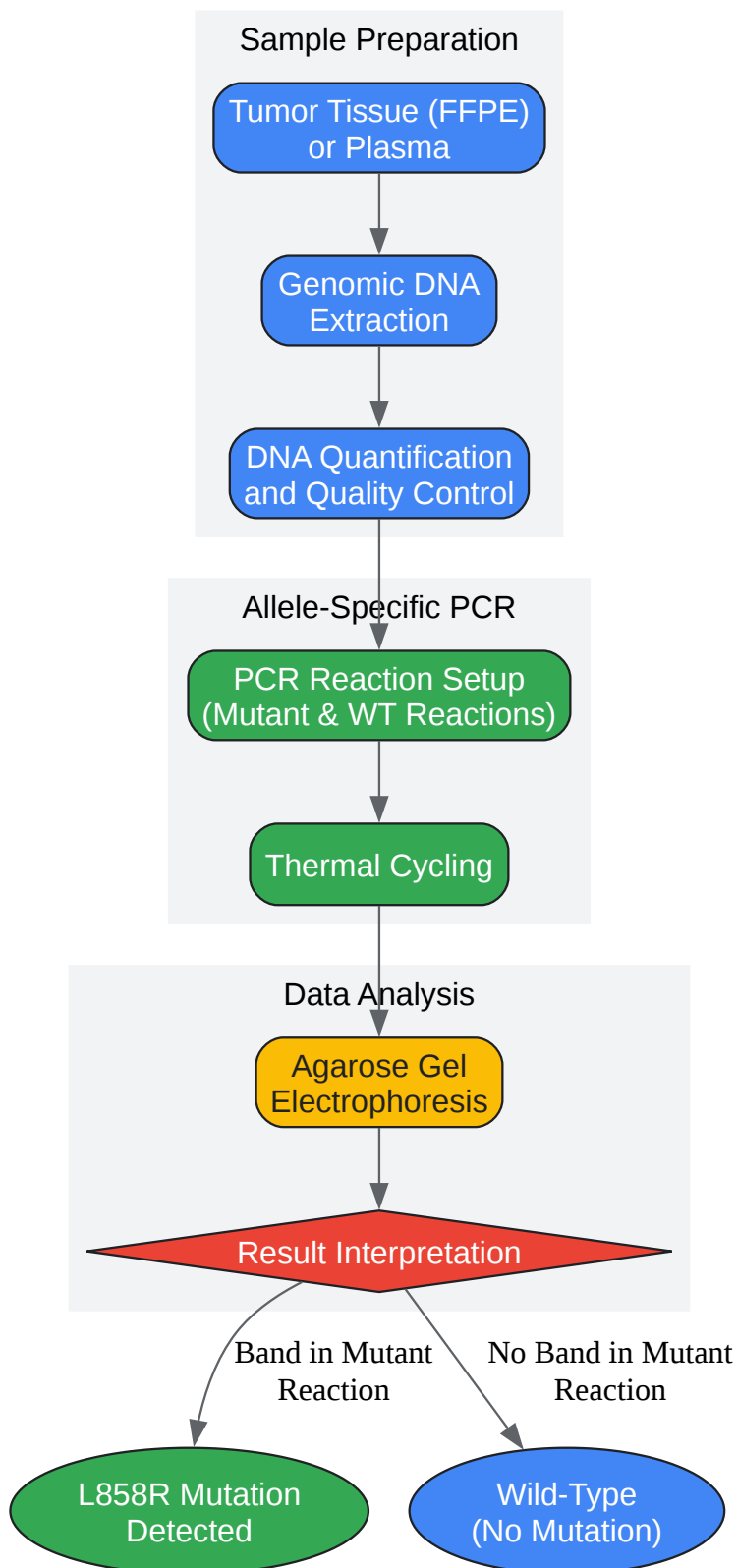
The PCR products can be visualized by agarose gel electrophoresis.

- Prepare a 2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
- Load the entire PCR product mixed with loading dye into the wells of the gel.
- Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
- Visualize the DNA bands under UV light.

Expected Results:

- L858R Positive: A band of the expected size (e.g., 166 bp with primers 21F2f and 21ARMS3[7]) will be present in the lane corresponding to the mutant-specific reaction. The wild-type reaction may or may not show a faint band depending on the specificity of the primers.
- Wild-Type: A band will be present in the wild-type specific reaction lane, and no band (or a very faint one) will be present in the mutant-specific reaction lane.
- Controls: The positive control should show a band in the mutant reaction, the negative control should show a band only in the wild-type reaction, and the no-template control should show no bands.

Allele-Specific PCR Workflow Diagram

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Caption: Experimental workflow for EGFR L858R detection by AS-PCR.

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